1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(cyclopentylthio)ethanone
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4OS/c21-16(14-22-15-4-1-2-5-15)19-11-8-18(9-12-19)10-13-20-7-3-6-17-20/h3,6-7,15H,1-2,4-5,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUMFAJIMPOTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCN(CC2)CCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(cyclopentylthio)ethanone is a novel compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperazine ring : Commonly associated with various pharmacological activities.
- Pyrazole moiety : Known for its role in the development of antimicrobial and anti-inflammatory agents.
- Cyclopentylthio group : Implicated in enhancing lipophilicity and biological activity.
Molecular Formula : C18H21N5O2S
Molecular Weight : 371.46 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an antagonist for sigma receptors. Its antinociceptive properties suggest potential applications in pain management therapies.
The compound's mechanisms involve:
- Sigma Receptor Antagonism : Inhibition of sigma receptors may contribute to its analgesic effects.
- Antimicrobial Activity : Related compounds have demonstrated efficacy against pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans.
Binding Affinity
Studies have shown that the compound has a high binding affinity for sigma receptors, which are implicated in various neurological processes and pain modulation.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit the growth of specific bacterial strains, suggesting potential use as an antimicrobial agent.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Iloperidone | Benzisoxazole core | Atypical antipsychotic |
| EST64454 | Pyrazole derivative | Sigma receptor antagonist |
| Other pyrazole derivatives | Various substitutions on pyrazole | Antimicrobial, antifungal |
Study 1: Antinociceptive Properties
A study evaluated the antinociceptive effects of the compound in animal models. Results indicated a significant reduction in pain response compared to control groups, supporting its potential use in pain management therapies.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related pyrazole derivatives. The findings revealed that compounds similar to this compound exhibited effective inhibition against several pathogenic strains, highlighting their therapeutic potential.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Structural Differences and Implications :
Substituent Effects on Bioactivity :
- The tetrazole-thio group in compounds like 7e (Table 1) confers antifungal activity, whereas the cyclopentylthio group in the target compound may alter target selectivity due to increased steric bulk .
- Aryl-sulfonyl substituents (e.g., 7e, 7f) enhance thermal stability (higher melting points: 131–167°C) compared to alkylthio groups, which likely reduce crystallinity .
This contrasts with 4-methylpyrazole in compound 1 (Table 1), which showed cytotoxicity in leukemia models . Cyclopentylthio vs.
Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution of a piperazine intermediate with 2-(3,5-dimethylpyrazol-1-yl)ethyl bromide, followed by thioetherification with cyclopentanethiol—a method analogous to tetrazole-thio derivatives in . In contrast, tetrazole-ethanones (e.g., 13a) require Huisgen cycloaddition for tetrazole ring formation, complicating scalability .
Preparation Methods
Structural Overview and Key Functional Groups
The target compound (C₁₆H₂₆N₄OS, MW: 322.5 g/mol) features three critical subunits:
- Piperazine core : A six-membered ring with two nitrogen atoms at positions 1 and 4.
- Pyrazole-ethyl side chain : A 1H-pyrazole group connected to the piperazine via an ethyl linker.
- Cyclopentylthio-ethanone moiety : A ketone group bonded to a cyclopentylthio substituent.
The synthesis necessitates sequential construction of these subunits, followed by strategic coupling and functionalization.
Synthetic Routes and Methodologies
Synthesis of the Piperazine-Pyrazole Subunit
The piperazine-pyrazole fragment is typically prepared via cyclocondensation or nucleophilic substitution .
Cyclocondensation of Hydrazine Derivatives
A patent (WO2015063709A1) describes the reaction of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in methanesulfonic acid to form a pyrazole ring. Adapted for this compound:
- Reagents :
- Mechanism :
- Conditions :
Sonication-Assisted Cyclization
A sonication method accelerates pyrazole formation from cyanides and hydrazine hydrate:
Preparation of the Cyclopentylthio-Ethanone Moiety
The thioether-ketone subunit is synthesized via thiol-Michael addition or nucleophilic acyl substitution :
Thiol-Ketone Coupling
Final Coupling and Deprotection
Amide Bond Formation
The piperazine-pyrazole and cyclopentylthio-ethanone subunits are coupled via Schotten-Baumann acylation :
Deprotection of Tert-Butoxycarbonyl (Boc) Groups
If Boc protection is used:
Industrial-Scale Optimization
Solvent Selection and Toxicity Mitigation
Analytical Data and Characterization
Spectroscopic Validation
Q & A
Q. What are the optimal synthetic routes for 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(cyclopentylthio)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step reactions involving piperazine and pyrazole intermediates. Key steps include:
- Alkylation : Reacting piperazine derivatives with 2-(1H-pyrazol-1-yl)ethyl halides under inert atmospheres (N₂/Ar) at 60–80°C .
- Thioether Formation : Coupling cyclopentanethiol with a ketone intermediate using Mitsunobu conditions (e.g., DIAD, PPh₃) or base-mediated nucleophilic substitution (e.g., K₂CO₃ in DMF) .
- Purification : HPLC or column chromatography (silica gel, eluent: EtOAc/hexane) achieves >95% purity. Yields range from 40–65%, depending on solvent choice (DMF vs. THF) and catalyst (e.g., Pd(OAc)₂ for coupling steps) .
Q. How can NMR and mass spectrometry resolve structural ambiguities in intermediates or final products?
- Methodological Answer :
- ¹H/¹³C NMR : Use DEPT-135 to distinguish CH₂/CH₃ groups in the piperazine and cyclopentylthio moieties. For example, the cyclopentylthio methylene protons appear as a multiplet at δ 2.8–3.2 ppm .
- 2D NMR (COSY, HSQC) : Confirms connectivity between the pyrazole N-ethyl group and the piperazine ring .
- HRMS : Exact mass analysis (e.g., m/z 378.2021 for [M+H]⁺) validates molecular formula .
Q. What stability studies are critical for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing:
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via HPLC; cyclopentylthio groups are prone to oxidation at pH >8 .
- Thermal Stability : Heat at 40–60°C for 48h. Degradation products (e.g., disulfides) form at >50°C, detectable via TLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target binding affinity?
- Methodological Answer :
- Piperazine Substitutions : Replace the pyrazole-ethyl group with bulkier heterocycles (e.g., thiophene) to improve hydrophobic interactions. Evidence shows that thiophene analogs increase binding to serotonin receptors (Ki = 12 nM vs. 45 nM for pyrazole) .
- Thioether Optimization : Replace cyclopentylthio with arylthio groups (e.g., phenylthio) to enhance metabolic stability. Cyclohexylthio analogs show 2x longer half-life in microsomal assays .
Q. What strategies resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?
- Methodological Answer :
- Solubility Adjustments : Use co-solvents (e.g., PEG-400) or nanoparticle formulations to address poor aqueous solubility (logP = 3.2), which skews in vivo bioavailability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-oxide derivatives) that contribute to in vivo effects but are absent in vitro .
Q. How do computational models (e.g., molecular docking) predict binding modes to neurological targets?
- Methodological Answer :
- Docking (AutoDock Vina) : Simulate binding to dopamine D3 receptors (PDB: 3PBL). The pyrazole ring forms π-π interactions with Phe346, while the cyclopentylthio group occupies a hydrophobic pocket .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
